![molecular formula C19H20ClN3O5 B4666507 1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine](/img/structure/B4666507.png)
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as 3C-P and is structurally similar to other psychoactive compounds such as mescaline and LSD. The synthesis and study of 3C-P have been of great interest to the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 3C-P is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and its activation is associated with the psychedelic effects of compounds such as LSD and psilocybin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-P are not well studied, but it is believed to induce psychedelic effects similar to those of other psychoactive compounds. These effects may include altered perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 3C-P in lab experiments is its structural similarity to other psychoactive compounds, which makes it a useful tool in the identification and characterization of novel compounds. However, its limited availability and potential for toxicity limit its use in research.
Future Directions
Future research on 3C-P could focus on the development of analytical methods for its detection and quantification in biological samples. Additionally, further studies on its mechanism of action and potential therapeutic applications could provide valuable insights into the treatment of psychiatric disorders.
Scientific Research Applications
One of the primary applications of 3C-P in scientific research is its use as a reference compound in the development of analytical methods for the detection and quantification of psychoactive compounds. Its structural similarity to other psychoactive compounds makes it a useful tool in the identification and characterization of novel compounds.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-17-11-15(16(23(25)26)12-18(17)28-2)19(24)22-8-6-21(7-9-22)14-5-3-4-13(20)10-14/h3-5,10-12H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFNCGHGUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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